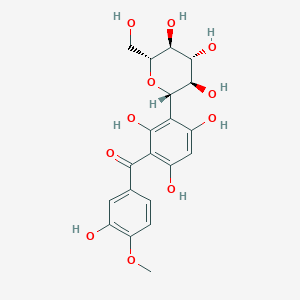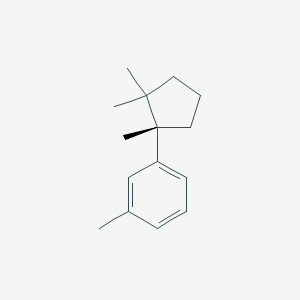
ISOBUTYROYL CARNITINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyroyl carnitine: is an ester formed by the combination of isobutyric acid and L-carnitine. L-carnitine is a naturally occurring quaternary ammonium compound that plays a crucial role in transporting fatty acids into the mitochondria for β-oxidation . This compound is a derivative of L-carnitine, characterized by the attachment of an isobutyryl group (a branched four-carbon chain). This molecule is commonly found in biological systems as part of the intermediate metabolism of branched-chain amino acids, particularly valine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isobutyroyl carnitine can be synthesized by transferring an acyl group from isobutyryl-CoA to a molecule of L-carnitine . This reaction is typically catalyzed by enzymes such as carnitine acyltransferases. The reaction conditions often involve the use of methanol as a solvent and maintaining the reaction mixture at low temperatures to ensure stability .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the quantitation and analysis of the compound . This method allows for high throughput and precise quantitation of this compound in various biological samples .
Analyse Chemischer Reaktionen
Types of Reactions: Isobutyroyl carnitine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding carboxylic acid derivative.
Reduction: This reaction involves the reduction of the carbonyl group in this compound to form an alcohol.
Substitution: This reaction involves the replacement of the isobutyryl group with other acyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents include acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Formation of isobutyric acid.
Reduction: Formation of isobutyryl alcohol.
Substitution: Formation of various acyl carnitine derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Isobutyroyl carnitine has several scientific research applications, including:
Chemistry:
- Used as a standard in analytical chemistry for the quantitation of acylcarnitines in biological samples .
Biology:
Medicine:
- Used as a biomarker for diagnosing metabolic disorders such as isobutyryl-CoA dehydrogenase deficiency .
- Helps in monitoring metabolic status and understanding metabolic changes under various physiological or pathological conditions .
Industry:
Wirkmechanismus
Isobutyroyl carnitine exerts its effects by participating in the transport of fatty acids into the mitochondria for β-oxidation . The molecular targets involved include carnitine acyltransferases, which catalyze the transfer of the isobutyryl group from isobutyryl-CoA to L-carnitine . This process is crucial for the metabolism of branched-chain amino acids and the production of energy in the form of ATP .
Vergleich Mit ähnlichen Verbindungen
Butyrylcarnitine: An acylcarnitine formed by the combination of butyric acid and L-carnitine.
Glutarylcarnitine: An acylcarnitine formed by the combination of glutaric acid and L-carnitine.
Comparison:
Isobutyroyl Carnitine vs. Butyrylcarnitine: Both compounds are involved in fatty acid metabolism, but this compound is specifically associated with the metabolism of branched-chain amino acids, particularly valine.
This compound vs. Glutarylcarnitine: While both compounds are acylcarnitines, glutarylcarnitine is associated with the metabolism of lysine and tryptophan, whereas this compound is linked to valine metabolism.
This compound’s unique role in branched-chain amino acid metabolism and its use as a biomarker for metabolic disorders highlight its significance in scientific research and clinical applications .
Eigenschaften
Molekularformel |
C11H21NO4 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
3-(2-methylpropanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H21NO4/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
LRCNOZRCYBNMEP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Kanonische SMILES |
CC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Synonyme |
isobutyryl-1-carnitine isobutyrylcarnitine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3R,4S,5S)-2-[[(3R,4S,4aR,6aS,6bR,9S,10S,12aR,14bS)-3,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4-yl]oxy]oxane-3,4,5-triol](/img/structure/B1248528.png)








![(7R,10R)-3,22,29-trihydroxy-10-methyl-5,20,27-trioxo-9-oxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(29),2,4(12),13,17,19(28),21(26),22,24-nonaene-7-carboxylic acid](/img/structure/B1248543.png)


